N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
CAS No.: 671199-30-7
Cat. No.: VC21507419
Molecular Formula: C27H32N4OS
Molecular Weight: 460.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671199-30-7 |
|---|---|
| Molecular Formula | C27H32N4OS |
| Molecular Weight | 460.6g/mol |
| IUPAC Name | N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |
| Standard InChI | InChI=1S/C27H32N4OS/c1-26(2,3)19-15-20(27(4,5)6)17-21(16-19)28-24(32)13-14-33-25-30-29-23-12-11-18-9-7-8-10-22(18)31(23)25/h7-12,15-17H,13-14H2,1-6H3,(H,28,32) |
| Standard InChI Key | GPEVLHQQDGXDBZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C |
Introduction
Chemical Identity
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IUPAC Name: N-(3,5-ditert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
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Molecular Formula: C27H35N5OS
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Molecular Weight: Approximately 477.67 g/mol
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Structure: The compound features:
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A triazoloquinoline moiety connected via a sulfur atom.
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A propanamide group linked to a phenyl ring substituted with two tert-butyl groups.
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Structural Features
The compound's structure can be broken into the following components:
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Phenyl Ring with tert-Butyl Groups:
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The bulky tert-butyl groups at the 3 and 5 positions provide steric hindrance and hydrophobicity.
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These groups may impact the compound's solubility and interaction with biological targets.
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Triazoloquinoline Core:
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This heterocyclic system is known for its bioactivity and is often explored in drug design due to its ability to interact with enzymes or receptors.
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Propanamide Linker:
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The amide bond adds polarity to the molecule and may contribute to hydrogen bonding interactions in biological systems.
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Thioether Linkage:
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The sulfur atom connecting the triazoloquinoline to the propanamide chain introduces flexibility and potential for unique binding modes.
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Synthesis
While specific synthesis methods for this compound are not directly available in the provided data, general strategies for similar molecules involve:
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Formation of the Triazoloquinoline Core:
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Typically synthesized through cyclization reactions involving quinoline derivatives and azides or hydrazines.
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Thioether Formation:
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Reaction of a quinoline-thiol derivative with an appropriate halogenated intermediate.
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Amide Bond Formation:
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Coupling of a carboxylic acid (or derivative) with an amine under standard peptide coupling conditions (e.g., using carbodiimides like EDC or DCC).
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tert-Butyl Substitution:
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Introduction of tert-butyl groups via Friedel-Crafts alkylation or direct substitution on an aromatic ring.
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Medicinal Chemistry
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Target Exploration: The triazoloquinoline scaffold is commonly studied for its interaction with enzymes or receptors such as kinases, G-protein-coupled receptors (GPCRs), or DNA intercalators.
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Anticancer Potential: Similar compounds have demonstrated cytotoxic activity against cancer cell lines due to their ability to disrupt cellular processes.
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Anti-inflammatory Properties: The amide and heterocyclic components may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Challenges
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Synthetic Complexity: Multi-step synthesis involving sensitive intermediates may require optimization.
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Solubility Issues: Bulky substituents might reduce aqueous solubility, necessitating formulation strategies.
Future Directions
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Biological Testing: Screening against various biological targets (e.g., kinases, GPCRs) to determine activity profiles.
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Structure-Activity Relationship (SAR) Studies: Modifications on the triazoloquinoline core or substituents to optimize potency and selectivity.
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Pharmacokinetics Optimization: Investigating metabolic stability and bioavailability through in vitro and in vivo studies.
This compound represents a promising scaffold in medicinal chemistry due to its structural diversity and potential bioactivity. Further research could uncover its utility in therapeutic applications such as oncology or inflammatory diseases.
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